4-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)morpholine
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Overview
Description
4-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)morpholine is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a morpholine ring attached to the benzothiophene core, which is further substituted with a tert-butyl group and a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)morpholine typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The tert-butyl and chlorine substituents are introduced through electrophilic aromatic substitution reactions. For instance, tert-butyl chloride can be used in the presence of a Lewis acid catalyst to introduce the tert-butyl group.
Attachment of the Morpholine Ring: The final step involves the acylation of morpholine with the benzothiophene derivative. This can be done using reagents such as acyl chlorides or anhydrides under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzothiophene derivatives with biological macromolecules. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal properties are of significant interest. Benzothiophene derivatives have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of the morpholine ring may enhance the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The benzothiophene core can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(6-Tert-butyl-1-benzothiophene-2-carbonyl)morpholine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)piperidine: Contains a piperidine ring instead of a morpholine ring, which may alter its pharmacokinetic properties.
4-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)aniline: Features an aniline group, potentially changing its chemical reactivity and biological interactions.
Uniqueness
The presence of both the tert-butyl and chlorine substituents, along with the morpholine ring, makes 4-(6-Tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)morpholine unique
Properties
Molecular Formula |
C17H20ClNO2S |
---|---|
Molecular Weight |
337.9 g/mol |
IUPAC Name |
(6-tert-butyl-3-chloro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H20ClNO2S/c1-17(2,3)11-4-5-12-13(10-11)22-15(14(12)18)16(20)19-6-8-21-9-7-19/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
ALPGJGYQTKJXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
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